molecular formula C9H7F3O2 B7989301 (2,3,6-Trifluorophenyl)acetic acid methyl ester

(2,3,6-Trifluorophenyl)acetic acid methyl ester

Cat. No.: B7989301
M. Wt: 204.15 g/mol
InChI Key: UAOLZEGZCHGTIG-UHFFFAOYSA-N
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Description

(2,3,6-Trifluorophenyl)acetic acid methyl ester is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.1459 g/mol . It is a derivative of acetic acid where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2, 3, and 6 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,3,6-Trifluorophenyl)acetic acid methyl ester involves the reaction of 2,3,6-trifluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trifluorophenyl)acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,3,6-Trifluorophenyl)acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with fluorinated aromatic rings, which are known for their enhanced metabolic stability and bioavailability.

    Industry: The ester is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (2,3,6-Trifluorophenyl)acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,3,5-Trifluorophenyl)acetic acid methyl ester
  • (2,4,6-Trifluorophenyl)acetic acid methyl ester
  • (3,4,5-Trifluorophenyl)acetic acid methyl ester

Uniqueness

(2,3,6-Trifluorophenyl)acetic acid methyl ester is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement influences the compound’s electronic properties, reactivity, and interaction with biological targets. Compared to other trifluorophenyl derivatives, the 2,3,6-substitution pattern provides distinct steric and electronic effects that can be advantageous in certain synthetic and biological applications.

Properties

IUPAC Name

methyl 2-(2,3,6-trifluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8(13)4-5-6(10)2-3-7(11)9(5)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOLZEGZCHGTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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